molecular formula C10H9NO3 B174504 Methyl Oxindole-5-carboxylate CAS No. 199328-10-4

Methyl Oxindole-5-carboxylate

Cat. No.: B174504
CAS No.: 199328-10-4
M. Wt: 191.18 g/mol
InChI Key: CYBPPDZFRDSSME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl Oxindole-5-carboxylate is a derivative of oxindole, a significant heterocyclic compound Oxindoles are known for their diverse biological activities and are found in various natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl Oxindole-5-carboxylate typically involves the reaction of oxindole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Methyl Oxindole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxindole derivatives, which have significant biological and pharmacological activities .

Scientific Research Applications

Methyl Oxindole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: this compound is used in the production of various pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Uniqueness: Methyl Oxindole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl Oxindole-5-carboxylate (MOCA) is a significant derivative of oxindole, a class of compounds known for their diverse biological activities. This article explores the biological activity of MOCA, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its mechanisms of action and potential therapeutic applications.

Overview of this compound

MOCA is synthesized from oxindole through the reaction with methyl chloroformate in the presence of a base such as triethylamine. It is characterized by its heterocyclic structure, which is crucial for its biological activity. The compound has garnered attention for its potential in drug development due to its ability to interact with various biological targets.

Target Receptors and Pathways
MOCA operates through multiple mechanisms, primarily involving interaction with cellular receptors and enzymes. It has been shown to affect biochemical pathways related to cell proliferation and apoptosis. For instance, studies indicate that MOCA can bind to protein targets involved in cancer cell signaling pathways, thereby influencing their activity.

Biochemical Effects
Research indicates that MOCA may induce apoptosis in cancer cells by altering gene expression and inhibiting key enzymes. Its structural features allow it to engage in hydrogen bonding and hydrophobic interactions with amino acid residues in target proteins, enhancing its efficacy as a therapeutic agent.

Anticancer Activity

MOCA has demonstrated significant anticancer properties across various cancer cell lines. Here are some notable findings:

  • Cell Proliferation Inhibition : In studies involving MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, MOCA exhibited IC50 values ranging from 0.39 µM to 3.12 µM, indicating potent anti-proliferative effects .
  • Mechanisms of Action : The compound's ability to disturb the cell cycle and promote apoptosis has been linked to its interaction with cyclin-dependent kinases (CDKs), particularly CDK4. This interaction leads to cell cycle arrest and subsequent cell death .

Antimicrobial Activity

MOCA has also been evaluated for its antimicrobial properties:

Anti-inflammatory Activity

The anti-inflammatory potential of MOCA is another area of interest:

  • Cytokine Modulation : Research indicates that MOCA may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses.
  • Animal Models : In vivo studies have shown that MOCA can alleviate symptoms in models of inflammation, suggesting its potential use in treating inflammatory diseases.

Case Studies and Research Findings

Study ReferenceBiological ActivityKey Findings
AnticancerIC50 values between 0.39 µM - 3.12 µM against MCF-7 cells; induces apoptosis via CDK inhibition.
AntimicrobialExhibits broad-spectrum activity; specific MIC values not detailed but suggests membrane disruption mechanisms.
Anti-inflammatoryReduces pro-inflammatory cytokines in animal models; potential therapeutic applications in inflammatory diseases.

Properties

IUPAC Name

methyl 2-oxo-1,3-dihydroindole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-10(13)6-2-3-8-7(4-6)5-9(12)11-8/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBPPDZFRDSSME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378515
Record name Methyl Oxindole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199328-10-4
Record name Methyl Oxindole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2.66 g (20.0 mmol) of ethyl (methylthio)acetate dissolved in 200 mL of dichloromethane was cooled with stirring to −70° C. and 2.7 g (20.0 mmol) of sulfuryl chloride was added. The reaction was stirred for 30 min. at −70° C., and a solution of 3.0 g (20 mol) of methyl 4-aminobenzoate and 4.3g (20 mmol) of Proton Sponge® in 250 mL of dichloromethane was added dropwise over 1 h. The resulting pink slurry was treated with 2.3 g (23 mmol) of TEA in one portion, and the solution was allowed to warm to rt. The solution was washed with three 250-mL portions of water, dried over MgSO4, and concentrated to give an oil. This was chromatographed on silica gel eluting with hexane:EtOAc (1:1) to yield 2.0 g (42% yield) of 3-methylthio-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid methyl ester: 1H NMR (DMSO-d6): δ1.97 (s, 3H), 3.35 (s, 3H), 4.67 (s, 1H), 6.97 (d, J=8.2 Hz, 1H), 7.84 (s, 1H), 7.91 (d, J=8.2 Hz, 1H), 10.97 (s, 1H). A solution of 2.0 g (8.4 mmol) of 3-methylthio-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid methyl ester in 20 mL of acetic acid was treated with 10 g of zinc powder. The reaction mixture was stirred for 2 h at rt, filtered through celite and concentrated to dryness. The residue was chromatographed on silica gel eluting with hexane:EtOAc (1:1) to yield 1.6 g (99% yield) of 2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid methyl ester as a pink solid: 1H NMR (DMSO-d6): δ3.52 (s, 2H), 3.77 (s, 3H), 6.87 (d, J=8.2 Hz, 1H), 7.74 (s, J=1H), 7.80 (d, J=8.2 Hz, 1H), 10.72 (br s, 1H). Conversion to the 3-dimethylaminomethylene-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid methyl ester (mixture of E and Z isomers) was carried out via Procedure G in 49% yield: 1H NMR (DMSO-d6): δ3.29 Z (s, 6H), 3.31 E (s, 6H), 3.76 Z (s, 3H), 3.76 E (s, 3H), 6.74 Z (d, J=8.1 Hz, 1H), 6.81 E (d, J=8.2 Hz, 1H), 7.47-7.50 Z(m, 1H), 7.50-7.52 E (m, 1H), 7.57 E (dd, J=1.3, 8.2 Hz, 1H), 7.74 Z (s, 1H), 7.89 Z (s, 1H), 7.94 E (s, 1H), 10.33 Z (bs, 1H), 10.43 E (bs, 1H). The title compound was prepared in 41% yield from 3-[(dimethylamino)methylene]oxindole-5-carboxylic acid methyl ester and 4-aminobenzenesulfonamide according to Procedure J: 1H NMR (DMSO-d6): δ3.81 (s, 3H), 6.92 (d, J=8.2 Hz, 1H), 7.26 (s, 2H), 7.60 (d, J=8.4 Hz, 2H), 7.69 (d, J=8.2 Hz, 1H), 7.75 (d, J=8.4 Hz, 2H), 8.29 (s 1H), 8.86 (d, J=12.4 Hz, 1H), 10.80 (d, J=12.4 Hz, 1H), 10.94 (s, 1H); APCI−MS m/z372 (M−1)−. Anal. Calcd for C17H15N3O5S: C, 54.68, H, 4.05; N, 11.25; S 8.59. Found C, 54.65, H, 4.12; N, 11.17; S. 8.49.
Name
3-methylthio-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid methyl ester
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.